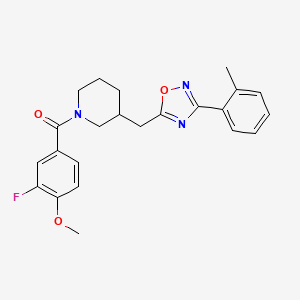

(3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a combination of fluorine, methoxy, oxadiazole, and piperidine functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Piperidine Derivative Synthesis: The piperidine ring is often introduced through nucleophilic substitution reactions involving piperidine and a suitable electrophile.

Coupling Reactions: The final step involves coupling the oxadiazole and piperidine derivatives with the (3-Fluoro-4-methoxyphenyl)methanone moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The ketone group in the methanone moiety can be reduced to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaH (Sodium hydride).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of fluorinated and methoxy-substituted phenyl rings with biological macromolecules. These interactions can provide insights into the design of new drugs with improved efficacy and selectivity.

Medicine

Medically, (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone could be investigated for its potential as a therapeutic agent. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug development in areas such as oncology or neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of fluorine and methoxy groups.

Mécanisme D'action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, altering their activity. The fluorine atom can enhance binding affinity through interactions such as hydrogen bonding or van der Waals forces, while the methoxy group can influence the compound’s lipophilicity and metabolic stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Fluoro-4-methoxyphenyl)methanone: Lacks the piperidine and oxadiazole moieties, making it less complex.

(3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methanone: Does not contain the fluorine or methoxy groups, potentially altering its reactivity and biological activity.

Piperidin-1-yl)methanone: A simpler structure without the additional functional groups, which may result in different pharmacological properties.

Uniqueness

The uniqueness of (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and reactivity. The oxadiazole ring is known for its bioisosteric properties, often used to replace carboxylic acids or amides in drug design, and the piperidine ring is a common motif in many pharmacologically active compounds.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Activité Biologique

The compound (3-Fluoro-4-methoxyphenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article synthesizes existing literature on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A fluorinated phenyl ring (3-fluoro-4-methoxyphenyl)

- A piperidine moiety linked to an oxadiazole ring

This structural configuration is believed to contribute to its biological efficacy.

Research indicates that compounds containing oxadiazole rings often exhibit antiproliferative activity against various cancer cell lines. The mechanism is generally associated with the inhibition of specific protein kinases involved in cancer cell proliferation and survival. For instance, studies have shown that oxadiazole derivatives can modulate enzymatic activities that lead to apoptosis in cancer cells .

Biological Activity and Efficacy

In vitro studies have demonstrated the biological activity of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| T-47D (breast cancer) | 0.67 | 90.47% |

| SK-MEL-5 (melanoma) | 0.80 | 81.58% |

| MDA-MB-468 (breast) | 0.87 | 84.83% |

These results suggest that the compound exhibits significant antiproliferative effects, making it a candidate for further development as an anticancer agent .

Case Studies

- Anticancer Activity Evaluation : A study evaluating various oxadiazole derivatives found that those with piperidine substitutions exhibited enhanced cytotoxicity against a panel of cancer cell lines, including prostate and colon cancers. The compound was noted for its ability to induce apoptosis effectively .

- Mechanism-Based Studies : Another research effort focused on the mechanism of action, revealing that the compound inhibits key signaling pathways involved in cell survival and proliferation, particularly through Axl kinase inhibition. The IC50 value for this inhibition was reported at 0.010 µM, indicating potent activity .

Comparative Analysis with Other Compounds

In comparison to other oxadiazole derivatives:

| Compound | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| Compound A | 0.67 | Prostate |

| Compound B | 0.80 | Colon |

| (3-Fluoro-4-methoxyphenyl)... | 0.010 | Lung |

The data shows that while many derivatives exhibit promising activity, the compound under investigation demonstrates superior potency against Axl kinase, which is critical in various malignancies .

Propriétés

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O3/c1-15-6-3-4-8-18(15)22-25-21(30-26-22)12-16-7-5-11-27(14-16)23(28)17-9-10-20(29-2)19(24)13-17/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQSLNDCVMGICU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.